molecular formula C20H20ClN3O2 B6620448 3-(2-chlorophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide

3-(2-chlorophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide

Cat. No.: B6620448
M. Wt: 369.8 g/mol
InChI Key: JEYUTSUAKWFYRA-UHFFFAOYSA-N
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Description

3-(2-chlorophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide is an organic compound that features a chlorophenoxy group, a pyrazole ring, and a propanamide moiety

Properties

IUPAC Name

3-(2-chlorophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-23(20(25)11-12-26-19-10-6-5-9-18(19)21)14-16-13-22-24(15-16)17-7-3-2-4-8-17/h2-10,13,15H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYUTSUAKWFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1)C2=CC=CC=C2)C(=O)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the 2-chlorophenoxy intermediate.

    Synthesis of the Pyrazole Derivative: The next step involves the synthesis of the 1-phenylpyrazole derivative. This can be achieved through the cyclization of hydrazine with an appropriate diketone or through other pyrazole-forming reactions.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrazole derivative in the presence of a base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and pyrazole rings.

    Reduction: Amines derived from the reduction of the carbonyl group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a ligand for studying protein-ligand interactions, particularly with enzymes or receptors that interact with pyrazole or phenoxy groups.

Medicine

Medically, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of the pyrazole ring, in particular, is of interest due to its prevalence in many pharmacologically active compounds.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the chlorophenoxy and pyrazole groups.

Mechanism of Action

The mechanism by which 3-(2-chlorophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide exerts its effects would depend on its specific application. For instance, if used as a ligand in biological systems, it might interact with specific proteins or enzymes, altering their activity. The molecular targets could include receptors or enzymes that recognize the pyrazole or phenoxy moieties, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide: Similar structure but with a different position of the chlorine atom.

    3-(2-bromophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide: Bromine instead of chlorine in the phenoxy group.

    3-(2-chlorophenoxy)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide: Methyl group on the pyrazole ring instead of phenyl.

Uniqueness

The uniqueness of 3-(2-chlorophenoxy)-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]propanamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The position of the chlorine atom and the presence of the phenylpyrazole moiety can significantly influence its interaction with other molecules, making it a valuable compound for research and industrial applications.

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